molecular formula C6H9ClN4 B1403421 4-Methylpyrimidine-2-carboxamidine hydrochloride CAS No. 1400764-31-9

4-Methylpyrimidine-2-carboxamidine hydrochloride

Cat. No. B1403421
CAS RN: 1400764-31-9
M. Wt: 172.61 g/mol
InChI Key: BKCLWGGAHPAYHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methylpyrimidine-2-carboxamidine hydrochloride is a chemical compound with the molecular formula C6H9ClN4 . It is used in pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of 4-Methylpyrimidine-2-carboxamidine hydrochloride consists of 6 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 4 nitrogen atoms . The molecular weight of this compound is 172.62 g/mol .

Scientific Research Applications

Analytical Chemistry

4-Methylpyrimidine-2-carboxamidine hydrochloride: is utilized in analytical chemistry for its reactivity and stability. It serves as a reference compound for calibration and validation of analytical methods. Its well-defined structure and properties make it suitable for use in high-performance liquid chromatography (HPLC) and other chromatographic techniques .

Chromatography

Chromatography techniques, such as gas chromatography (GC) and HPLC, benefit from 4-Methylpyrimidine-2-carboxamidine hydrochloride due to its consistent retention times and peak shapes. It’s often used as a standard or internal marker to help identify and quantify other compounds within a mixture .

Mass Spectrometry

This compound is frequently used in mass spectrometry as a standard for mass calibration. Its known mass and fragmentation pattern assist in the accurate identification of unknown compounds and in the determination of their molecular structures .

Life Science Research

In life science research, 4-Methylpyrimidine-2-carboxamidine hydrochloride is a valuable reagent for studying enzyme kinetics and inhibition. It’s also used in the study of nucleic acid interactions and protein synthesis, providing insights into cellular processes and genetic regulation .

Protein Degradation Studies

The compound is instrumental in the study of protein degradation pathways. It can be used to synthesize probes and inhibitors that help elucidate the mechanisms of action of various proteases. This is particularly important in understanding diseases where protein degradation plays a key role .

Safety and Hazards

The safety and hazards associated with 4-Methylpyrimidine-2-carboxamidine hydrochloride are not explicitly mentioned in the sources I found. It’s always important to handle chemical compounds with care and use appropriate safety measures .

properties

IUPAC Name

4-methylpyrimidine-2-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4.ClH/c1-4-2-3-9-6(10-4)5(7)8;/h2-3H,1H3,(H3,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKCLWGGAHPAYHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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